molecular formula C23H22FN3O4 B2833994 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1209636-69-0

3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2833994
CAS No.: 1209636-69-0
M. Wt: 423.444
InChI Key: OSNIWRHSHDVXJK-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule featuring a benzo[d]oxazole core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]oxazole core is replaced by the piperazine ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

    Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be added via acylation reactions, often using cyclopropanecarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound has been studied for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural flexibility. The benzo[d]oxazole core is crucial for its biological activity, potentially interacting with key pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Fluorophenyl)piperazin-1-yl)benzo[d]oxazole: Similar structure but lacks the cyclopropanecarbonyl group.

    4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine: Similar but lacks the benzo[d]oxazole core.

    3-(2-(4-(2-(4-Chlorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: Similar but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding interactions, while the cyclopropanecarbonyl group adds rigidity and stability to the molecule.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-16-7-5-15(6-8-16)17-13-18(17)22(29)26-11-9-25(10-12-26)21(28)14-27-19-3-1-2-4-20(19)31-23(27)30/h1-8,17-18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNIWRHSHDVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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